molecular formula C7H14ClF2NO2 B15303060 Methyl 2-amino-5,5-difluorohexanoate hydrochloride

Methyl 2-amino-5,5-difluorohexanoate hydrochloride

Cat. No.: B15303060
M. Wt: 217.64 g/mol
InChI Key: ZMPQQPDWRANEEA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5-difluorohexanoate hydrochloride is a fluorinated amino ester derivative characterized by a six-carbon backbone (hexanoate), with an amino group at the second position and two fluorine atoms at the fifth carbon. The methyl ester and hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C7H14ClF2NO2

Molecular Weight

217.64 g/mol

IUPAC Name

methyl 2-amino-5,5-difluorohexanoate;hydrochloride

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(8,9)4-3-5(10)6(11)12-2;/h5H,3-4,10H2,1-2H3;1H

InChI Key

ZMPQQPDWRANEEA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)OC)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5,5-difluorohexanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5-difluorohexanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of substituted amino derivatives.

    Oxidation: Formation of difluorohexanoic acid derivatives.

    Reduction: Formation of reduced aminohexanoate derivatives.

    Hydrolysis: Formation of 2-amino-5,5-difluorohexanoic acid.

Scientific Research Applications

Methyl 2-amino-5,5-difluorohexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,5-difluorohexanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can interact with enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-5,5-difluorohexanoate hydrochloride (hereafter referred to as Compound A) with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Structural Features Functional Groups
Methyl 2-amino-5,5-difluorohexanoate HCl C₇H₁₂F₂NO₂·HCl Linear hexanoate, difluoro at C5 Amino, ester, hydrochloride salt
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol HCl C₆H₁₁F₂NO·HCl Cyclohexanol backbone, difluoro at C5 Amino, hydroxyl, hydrochloride salt
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl (AMT) C₅H₁₀ClN₂S·HCl Thiazine heterocycle, methyl at C6 Amino, thiazine, hydrochloride salt
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₇NO₂·HCl Branched butanoate, methylamino substituent Methylamino, ester, hydrochloride salt

Key Observations :

  • Compound A’s linear hexanoate backbone distinguishes it from the cyclic (1R,2R)-2-amino-5,5-difluoro-cyclohexanol HCl and the heterocyclic AMT. The difluoro substitution at C5 may confer unique electronic and steric properties compared to non-fluorinated analogs.
  • The shorter butanoate chain in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl may reduce solubility compared to Compound A, as longer carbon chains often increase lipophilicity .
Physicochemical Properties
  • Solubility: The hydrochloride salt in Compound A and its analogs improves aqueous solubility. However, the linear hexanoate chain may reduce solubility compared to cyclic or heterocyclic structures like AMT or the cyclohexanol derivative .
  • Stability: Ester groups (as in Compound A) are prone to hydrolysis under acidic/basic conditions, whereas thiazine (AMT) or cyclohexanol derivatives may exhibit greater stability due to reduced electrophilicity .

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